Cas no 2499345-54-7 (Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate)

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate is a versatile organic compound characterized by its unique substitution pattern on the pyridine ring. This compound offers significant advantages due to its ability to undergo various chemical transformations, its stability in a wide pH range, and its potential utility in organic synthesis. It serves as a valuable intermediate in the preparation of complex organic molecules and pharmaceuticals.
Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate structure
2499345-54-7 structure
商品名:Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
CAS番号:2499345-54-7
MF:C13H16N2O2
メガワット:232.278343200684
CID:5656935
PubChem ID:165902101

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
    • 2499345-54-7
    • EN300-27726306
    • Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
    • インチ: 1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-10(5-4-6-14)8-15-9-11/h7-9H,6,14H2,1-3H3
    • InChIKey: JUFYGWMELKFVEO-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=NC=C(C#CCN)C=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 232.121177757g/mol
  • どういたいしつりょう: 232.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 65.2Ų

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27726306-0.05g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-27726306-1.0g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-27726306-1g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7
1g
$628.0 2023-09-10
Enamine
EN300-27726306-5.0g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
5.0g
$1821.0 2025-03-19
Enamine
EN300-27726306-10.0g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
10.0g
$2701.0 2025-03-19
Enamine
EN300-27726306-0.5g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
0.5g
$603.0 2025-03-19
Enamine
EN300-27726306-0.1g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-27726306-5g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7
5g
$1821.0 2023-09-10
Enamine
EN300-27726306-10g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7
10g
$2701.0 2023-09-10
Enamine
EN300-27726306-2.5g
tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate
2499345-54-7 95.0%
2.5g
$1230.0 2025-03-19

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate 関連文献

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylateに関する追加情報

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate and Its Significance in Modern Chemical Biology Research

Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate (CAS No. 2499345-54-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a pyridine core substituted with a tert-butyl group and an alkyne moiety linked to an amino-propyl chain, exhibits promising potential in various biochemical applications. The presence of multiple reactive sites in its molecular structure makes it a versatile scaffold for the development of novel bioactive molecules.

The< strong>tert-butyl group at the 3-position of the pyridine ring contributes to the steric stability of the molecule, enhancing its solubility and metabolic stability. This feature is particularly valuable in drug design, where maintaining structural integrity while improving pharmacokinetic profiles is crucial. The< strong>5-(3-aminoprop-1-yn-1-yl) moiety introduces a highly reactive alkyne group, which can undergo various chemical transformations such as Sonogashira coupling, allowing for further functionalization and the creation of more complex derivatives.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are critical in numerous biological pathways but have posed significant challenges for drug discovery due to their lack of well-defined binding pockets. The< strong>Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate scaffold offers an excellent platform for designing PPI modulators. Its pyridine core can interact with aromatic residues in protein interfaces, while the alkyne and amino groups provide additional points for specific interactions or modifications.

One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. For instance, recent studies have demonstrated that derivatives of< strong>Tert-butyl 5-(3-aminoprop-1-yn-1-yl)pyridine-3-carboxylate can act as scaffolds for creating inhibitors of kinases and other enzymes involved in cancer pathways. The ability to fine-tune the electronic and steric properties of this molecule through strategic substitutions has opened up new avenues for addressing unmet medical needs.

The< strong>CAS No. 2499345-54-7 identifier ensures that researchers can reliably obtain and reference this compound for their studies. Its synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, are often employed to construct the complex framework of this molecule efficiently.

The versatility of< strong>Tert-butyl 5-(3-amino-prop-l-l'yn-l-l)-pyridine-s-carboxylate extends beyond kinase inhibition. It has also shown promise in modulating other biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The pyridine ring's ability to engage with hydrogen bond networks within these targets makes it an ideal candidate for designing selective ligands. Furthermore, the presence of both hydrophobic and polar substituents allows for optimization of solubility and membrane permeability, essential factors for oral bioavailability.

In conclusion, the< strong>Tert-butyl 5-(3-amino-prop-l-l'yn-l-l)-pyridine-s-carboxylate (CAS No. 2499345_54_7) represents a significant advancement in chemical biology research. Its unique structural features and reactivity make it a valuable tool for developing innovative therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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